molecular formula C24H31NO3 B14659485 Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate CAS No. 37168-45-9

Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate

Cat. No.: B14659485
CAS No.: 37168-45-9
M. Wt: 381.5 g/mol
InChI Key: HEHSIUWUXKPFCK-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 4-octoxyphenyl group through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate typically involves a multi-step process. One common method includes the condensation of 4-octoxybenzaldehyde with ethyl 4-aminobenzoate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the Schiff base intermediate, which is then purified and characterized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The methyleneamino linkage and the aromatic ring play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A structurally related compound with similar ester and benzoate functionalities.

    Ethyl benzoate: Another ester derivative with a simpler structure.

    Methyl 4-aminobenzoate: A methyl ester analog with comparable properties.

Uniqueness

Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate is unique due to the presence of the 4-octoxyphenyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

37168-45-9

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C24H31NO3/c1-3-5-6-7-8-9-18-28-23-16-10-20(11-17-23)19-25-22-14-12-21(13-15-22)24(26)27-4-2/h10-17,19H,3-9,18H2,1-2H3

InChI Key

HEHSIUWUXKPFCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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